2-Chlorothiazole-4-carbonitrile

Organometallic chemistry Halogen–lithium exchange Thiazole functionalization

In fragment-based drug discovery, 2-bromothiazole analogs undergo rapid halogen-lithium exchange, complicating sequential functionalization. 2-Chlorothiazole-4-carbonitrile eliminates this: the C-2 Cl bond permits direct C-5 lithiation with n-BuLi, enabling ordered C-5→C-2 derivatization. • Pd-catalyzed Suzuki-Miyaura at C-2; 4-CN remains intact for downstream use • Zero H-bond donors (vs. 2-amino analog HBD=1) for unbiased target engagement profiling • 98% purity; ambient shipping; multi-vendor availability ensures supply continuity

Molecular Formula C4HClN2S
Molecular Weight 144.58 g/mol
CAS No. 944124-72-5
Cat. No. B1451572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothiazole-4-carbonitrile
CAS944124-72-5
Molecular FormulaC4HClN2S
Molecular Weight144.58 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)Cl)C#N
InChIInChI=1S/C4HClN2S/c5-4-7-3(1-6)2-8-4/h2H
InChIKeyFCILLILKWVXPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothiazole-4-carbonitrile Baseline Overview


2-Chlorothiazole-4-carbonitrile (CAS 944124-72-5) is a heterocyclic compound belonging to the thiazole family, characterized by a chlorine atom at the 2-position and a nitrile group at the 4-position of the 1,3-thiazole ring [1]. With a molecular formula of C4HClN2S and a molecular weight of 144.58 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical research . Key computed physicochemical properties include an XLogP3-AA of 2, a topological polar surface area of 64.9 Ų, and zero hydrogen bond donors, defining its lipophilic character and potential for membrane permeability [1].

2-Chlorothiazole-4-carbonitrile Substitution Risks


In-class thiazole carbonitriles cannot be freely interchanged due to distinct reactivity profiles dictated by halogen identity and nitrile regioisomerism. 2-Chlorothiazole-4-carbonitrile offers a unique balance: the chlorine atom enables controlled nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the 4-nitrile group exerts an electron-withdrawing effect that tunes ring electronics differently than the 5-nitrile isomer . Critically, the C–Cl bond in 2-chlorothiazoles avoids the rapid halogen–lithium exchange that complicates the use of 2-bromothiazole analogs in certain organometallic transformations [1]. Substituting the 2-amino analog (2-aminothiazole-4-carbonitrile) alters hydrogen-bonding capacity and introduces an additional H-bond donor (HBD=1), fundamentally changing the compound's biological target engagement profile [2].

2-Chlorothiazole-4-carbonitrile Evidence Guide


Halogen–Lithium Exchange Selectivity

In 2-halothiazole systems, the identity of the halogen critically determines the feasibility of C-5 deprotonation via directed ortho-metalation. The C–Br bond in 2-bromothiazole undergoes halogen–lithium exchange with n-butyllithium much faster than the C–Cl bond in 2-chlorothiazole, rendering direct C-5 lithiation of 2-bromothiazole impractical with n-BuLi. Instead, 2-bromothiazole requires the use of lithium diisopropylamide (LDA) for C-5 deprotonation. In contrast, 2-chlorothiazole can be directly lithiated at C-5 with n-BuLi, providing a simpler and more economical route to 2-chloro-5-lithiothiazole intermediates [1]. This differential reactivity is directly transferable to the 2-chlorothiazole-4-carbonitrile scaffold.

Organometallic chemistry Halogen–lithium exchange Thiazole functionalization

Nitrile Regioisomer Comparison

The position of the nitrile substituent on the thiazole ring significantly alters the electronic distribution and, consequently, the reactivity and biological target engagement. While head-to-head biological data for the two isomers is absent, computed molecular properties provide insight. 2-Chlorothiazole-4-carbonitrile has an XLogP3-AA of 2 and a topological polar surface area (TPSA) of 64.9 Ų [1]. For the 5-carbonitrile isomer (CAS 51640-36-9), the TPSA is also 64.9 Ų, but the different position of the electron-withdrawing nitrile group leads to a distinct molecular electrostatic potential surface, which can influence π-stacking interactions and hydrogen-bond acceptor orientation with biological targets [2]. This regioisomeric effect is critical in fragment-based drug discovery, where subtle changes in vector orientation can dictate binding affinity.

Medicinal chemistry Regioisomer comparison Drug design

H-Bond Donor: Amino vs. Chloro Analog

Replacing the chlorine atom at the 2-position of thiazole-4-carbonitrile with an amino group introduces a hydrogen bond donor (HBD=1 vs. HBD=0 for the 2-chloro compound) and significantly increases hydrophilicity (TPSA increases from 64.9 to approximately 85 Ų). This change fundamentally alters the compound's ability to participate in hydrogen-bonding networks within enzyme active sites. 2-Aminothiazole-4-carbonitrile has been reported as a key scaffold in EGFR/VEGFR kinase inhibitors, with the amino group forming a critical hinge-binding interaction . The 2-chloro analog, lacking this HBD, would engage targets differently, potentially offering selectivity advantages in systems where a chloro substituent participates in halogen bonding or hydrophobic packing.

Medicinal chemistry Hydrogen bonding Kinase inhibitor design

Purity and Commercial Availability

2-Chlorothiazole-4-carbonitrile is commercially available from multiple reputable vendors at a standard purity of 98%, as confirmed by batch-specific quality control reports including NMR, HPLC, and GC . In contrast, the 2-bromo analog (CAS 848501-90-6) and 2-fluoro analog are less widely available and may require custom synthesis. The 2-chloro compound benefits from established synthetic routes, including the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine, though the yield is modest (approximately 18%) . The high purity and multi-vendor availability reduce procurement lead times and ensure batch-to-batch reproducibility for research programs.

Chemical procurement Building block availability Purity specification

Suzuki-Miyaura Cross-Coupling Reactivity

The chlorine atom in 2-chlorothiazole derivatives participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at the 2-position. This is a well-established transformation for 2-chlorothiazoles [1]. While the iodo and bromo analogs generally exhibit higher reactivity in oxidative addition, the chloro derivative offers a balance of stability and reactivity that is often preferred for selective, stepwise diversification strategies. Notably, 2-chlorothiazole has been successfully employed in library synthesis via Suzuki coupling to generate thiazoyl-substituted indolyl libraries [2].

Cross-coupling Suzuki-Miyaura C–C bond formation

2-Chlorothiazole-4-carbonitrile Application Scenarios


Kinase Inhibitor Fragment Library Design

The 2-chloro-4-carbonitrile scaffold is well-suited for fragment-based drug discovery targeting kinases and other ATP-binding proteins. The absence of an H-bond donor at the 2-position (unlike the 2-amino analog) allows exploration of halogen-bonding interactions in the hinge region, while the 4-nitrile group can engage in favorable dipole interactions [1]. The lipophilic nature (XLogP3 = 2) supports membrane permeability for intracellular targets.

Regioselective C-5 Functionalization

As established in Section 3, the C–Cl bond in 2-chlorothiazoles permits direct C-5 lithiation with n-BuLi, unlike the 2-bromo analog which requires the more expensive and less convenient LDA [1]. This makes 2-chlorothiazole-4-carbonitrile the preferred starting material for synthetic sequences requiring sequential C-5 then C-2 functionalization, such as in the synthesis of 2,4,5-trisubstituted thiazole derivatives for biological screening.

Agrochemical Lead Optimization

The 2-chlorothiazole motif is a recognized pharmacophore in agrochemicals, serving as a key intermediate for fungicides and herbicides [1]. The 4-carbonitrile regioisomer offers a specific vector for target engagement that may differ from the 5-carbonitrile isomer. The compound's high commercial purity (98%) and multi-vendor availability support reproducible lead optimization campaigns in crop protection research.

Suzuki-Miyaura Library Synthesis

The chloro substituent at the 2-position enables reliable palladium-catalyzed Suzuki-Miyaura coupling to generate diverse biaryl thiazole libraries [1]. The 4-carbonitrile group remains intact under these conditions, serving as a handle for further transformations or as a pharmacophore element in the final compounds. This reactivity profile supports high-throughput parallel synthesis for hit-to-lead programs.

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